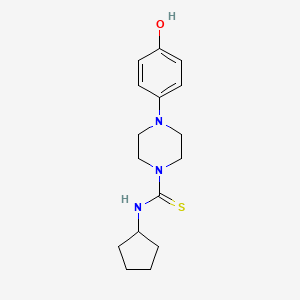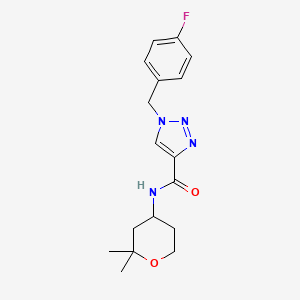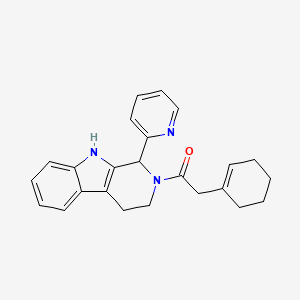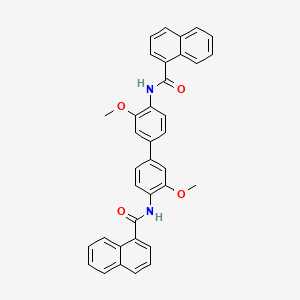![molecular formula C20H15BrN2O5S B6021378 2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, where it would activate the transcription of genes involved in inflammation. BAY 11-7082 also induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of proteins involved in cell survival.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, BAY 11-7082 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can be beneficial in the treatment of cancer, as tumors require a blood supply to grow. BAY 11-7082 has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. This can be beneficial in the treatment of diseases such as arthritis, where the breakdown of extracellular matrix proteins leads to joint damage.
実験室実験の利点と制限
One advantage of BAY 11-7082 is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, BAY 11-7082 has been extensively studied, and its mechanism of action is well understood. However, one limitation of BAY 11-7082 is that it can have off-target effects, meaning that it may affect other proteins or pathways in addition to its intended target. This can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of BAY 11-7082. One area of research is the development of more specific inhibitors of NF-κB. This could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another area of research is the combination of BAY 11-7082 with other drugs or therapies. For example, BAY 11-7082 has been shown to enhance the anti-cancer effects of chemotherapy drugs. Finally, the use of BAY 11-7082 in clinical trials for the treatment of inflammatory diseases and cancer is an area of active research.
合成法
BAY 11-7082 can be synthesized through a multi-step process starting from 4-bromo-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then treated with aniline and sulfuric acid to form the anilinosulfonyl group. Finally, the bromine atom is introduced using N-bromosuccinimide. The resulting compound is purified using column chromatography to obtain pure BAY 11-7082.
科学的研究の応用
BAY 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. BAY 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BAY 11-7082 has been studied for its anti-viral properties. It has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B.
特性
IUPAC Name |
2-[[4-bromo-3-(phenylsulfamoyl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5S/c21-16-11-10-13(19(24)22-17-9-5-4-8-15(17)20(25)26)12-18(16)29(27,28)23-14-6-2-1-3-7-14/h1-12,23H,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELOIGRJIUWBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)

![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)
![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)
